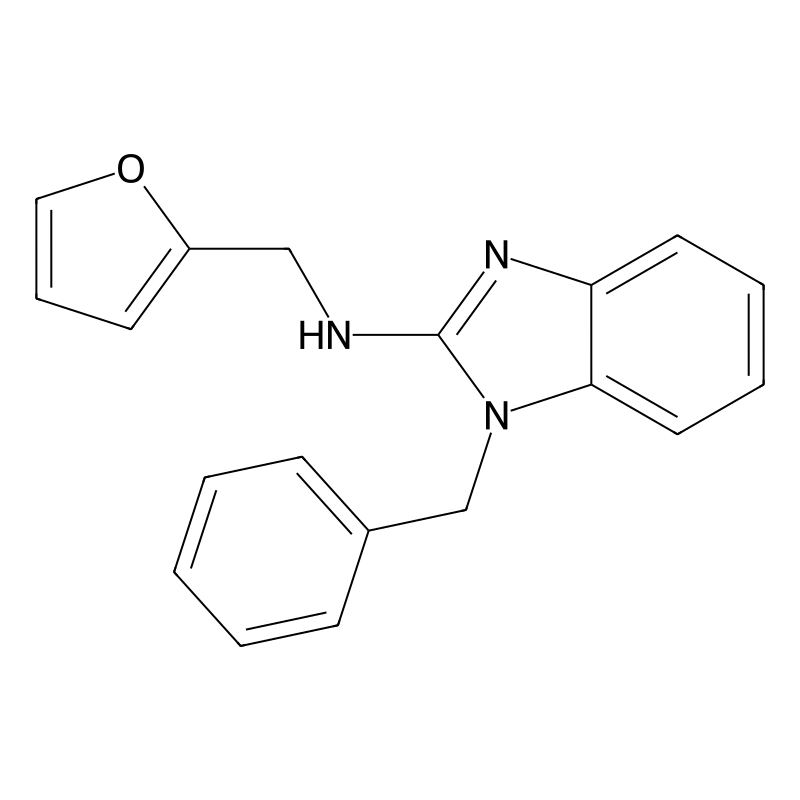

1-benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Pain Management and Analgesia

Specific Scientific Field: Neuropharmacology and Pain Research

Summary: AC1903, a selective small molecule inhibitor of transient receptor potential canonical 5 (TRPC5) channels, has shown promise in pain management. TRPC5 channels are implicated in nociceptive signaling and play a role in pain perception. AC1903’s analgesic properties make it a potential candidate for treating chronic pain conditions.

Methods of Application: Researchers have tested AC1903 in animal models of pain, such as the complete Freund’s adjuvant (CFA)-induced mechanical allodynia model. AC1903 was administered by injection into the inflamed paw at different time points after CFA injection.

Results: AC1903 effectively eliminated mechanical allodynia in wild-type mice, demonstrating its potential as an analgesic agent. The compound’s ability to inhibit TRPC5 channels suggests that it may modulate nociceptive pathways and alleviate pain .

Application in Genetic Disorders with Nonsense Mutations

Specific Scientific Field: Molecular Genetics and Therapeutics

Summary: Nonsense mutations introduce premature termination codons (PTCs) in mRNA, resulting in truncated proteins. Aminoglycosides like G418 can promote PTC readthrough, but their effects vary among patients. AC1903 has been investigated for its role in enhancing or suppressing aminoglycoside-induced PTC readthrough.

Methods of Application: Researchers tested AC1903’s impact on G418 uptake and PTC readthrough in cancer cell lines (DMS-114) and junctional epidermolysis bullosa (JEB) patient-derived keratinocytes.

Results: AC1903 consistently suppressed G418 uptake and PTC readthrough in DMS-114 cells and JEB keratinocytes. Interestingly, AC1903 inhibited multiple TRPC channels (including TRPC3, TRPC4, TRPC5, TRPC6, TRPC4–C1, and TRPC5 C1) and demonstrated previously unrecognized targets. These findings suggest that nonselective calcium channels may be involved in aminoglycoside uptake .

Application in Kidney Disease

Specific Scientific Field: Nephrology and Renal Medicine

Summary: AC1903 has been investigated for its potential to halt the progression of kidney disease. Researchers sought compounds that could block fibrosis-related processes, leading to kidney damage.

Methods of Application: The researchers designed and tested various compounds, ultimately identifying AC1903 as a promising candidate.

Results: AC1903 showed efficacy in stopping the progression of kidney disease, although further studies are needed to fully understand its mechanism of action .

1-benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine is a chemical compound characterized by its unique molecular structure, comprising a benzyl group, a furan ring, and a benzimidazole moiety. Its molecular formula is C19H17N3O, with a molecular weight of approximately 303.36 g/mol . This compound is notable for its potential biological activities and applications in medicinal chemistry.

- Nucleophilic Substitution: The nitrogen atoms in the benzimidazole ring can participate in nucleophilic substitution reactions.

- Oxidation: The furan ring can be oxidized under certain conditions, leading to the formation of furan derivatives.

- Condensation Reactions: The amine group can react with electrophiles to form new compounds, potentially leading to more complex structures.

1-benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine has been studied for its biological activities, particularly as an inhibitor of transient receptor potential channels. This activity suggests potential applications in pain management and neuroprotection . Additionally, the compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

The synthesis of 1-benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine typically involves:

- Formation of Benzimidazole: Starting from o-phenylenediamine and a suitable carboxylic acid derivative.

- Alkylation: Introducing the furan-2-ylmethyl group through alkylation reactions.

- Benzylation: Finally, the benzyl group is added through a nucleophilic substitution reaction.

These steps can be optimized using various solvents and catalysts to improve yield and purity.

This compound has several potential applications:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new medications targeting pain pathways or cancer.

- Research Tool: It can be used in laboratory studies to explore the functions of transient receptor potential channels and other biological mechanisms.

Interaction studies have indicated that 1-benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine selectively interacts with specific receptors, particularly transient receptor potential channels. These interactions can be quantified using techniques such as:

- Binding Assays: To determine affinity for target receptors.

- Cell Viability Assays: To assess cytotoxicity in various cell lines.

Such studies help elucidate the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 1-benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine. Here are some examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Benzyl-1H-benzimidazol-2-amine | C14H13N3 | Lacks furan ring; primarily studied for neuroprotective effects |

| 1-(4-Methoxybenzyl)-1H-benzimidazol-2-amine | C16H18N3O | Contains methoxy group; different biological activity profile |

| 1-(Phenylethyl)-1H-benzimidazol-2-amine | C17H18N3 | Features phenylethyl group; explored for anti-cancer properties |

Uniqueness

The uniqueness of 1-benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine lies in its combination of the furan ring and benzimidazole structure, which contributes to its specific receptor interactions and biological activities. This distinct combination may enhance its efficacy compared to other similar compounds that lack these features.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant